molecular formula C14H11NO2S2 B2806258 N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide CAS No. 2034381-34-3

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2806258
CAS No.: 2034381-34-3
M. Wt: 289.37
InChI Key: PQWJQFJSCIXGSD-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide is a novel synthetic compound designed for multidisciplinary research applications, particularly in medicinal chemistry and drug discovery. This hybrid molecule incorporates two distinct thiophene rings and a furan carboxamide group, a structural motif known to confer significant bioactive potential. Thiophene-based compounds are recognized as privileged pharmacophores in medicinal chemistry and are found in numerous therapeutic agents due to their versatile biological attributes and ability to participate in key drug-receptor interactions . The specific molecular architecture of this compound, featuring a central carbon bridge, suggests its potential as a key intermediate or scaffold for the development of protease inhibitors, kinase inhibitors, or antimicrobial agents, drawing parallels to the activity of structurally similar thiophene carboxamides documented in scientific literature . Researchers can leverage this compound to investigate structure-activity relationships (SAR), with the furan and thiophene rings offering synthetically accessible sites for further functionalization to optimize binding affinity and physicochemical properties . Its research value extends to probing mechanisms of action in cellular models, where analogous compounds have demonstrated activity by interfering with specific enzymatic pathways or causing organelle damage, such as to mitochondria . This chemical entity represents a significant tool for academic and industrial research teams aiming to develop new bioactive molecules with potential applications in oncology, infectious disease, and inflammation .

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-14(11-3-1-6-17-11)15-13(10-5-8-18-9-10)12-4-2-7-19-12/h1-9,13H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWJQFJSCIXGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide typically involves the condensation of thiophene derivatives with furan-2-carboxylic acid or its derivatives. One common method involves the use of thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde, which are reacted with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Carboxamides

N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Structure : Substitutes the thiophene-3-yl group with a 2-nitrophenyl ring.
  • Key Differences :
    • Dihedral angles between the benzene and thiophene rings (13.53° and 8.50° in two asymmetric units) are larger than those in furan-containing analogues (e.g., 9.71° in N-(2-nitrophenyl)furan-2-carboxamide) .
    • Enhanced electronic effects due to the nitro group, leading to stronger C–H···O/S interactions in crystal packing.
  • Applications: Serves as a template for studying supramolecular interactions and genotoxicity in bacterial cells .
N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl)furan-2-carboxamide
  • Structure: Incorporates bulky tert-butyl groups on both the phenyl and amino moieties.
  • Higher lipophilicity (logP ≈ 3.8 predicted) compared to the target compound due to tert-butyl substituents .
  • Synthetic Utility : Demonstrates the feasibility of introducing branched alkyl groups into thiophene-furan hybrids .
Thiophene Fentanyl Analogues
  • Structure : Features a thiophene ring fused with an opioid pharmacophore (e.g., Thiophene fentanyl hydrochloride).
  • Key Differences :
    • The target compound lacks the piperidine core critical for μ-opioid receptor binding.
    • Thiophene fentanyl derivatives exhibit high toxicity risks, whereas the target compound’s safety profile remains unstudied .

Crystallographic and Electronic Comparisons

Table 1: Structural Parameters of Selected Carboxamides
Compound Dihedral Angle (Aromatic Rings) Bond Length (C–S, Å) Notable Interactions
Target Compound (Theoretical) ~10–15° (estimated) 1.70–1.75 Weak C–H···O/S interactions
N-(2-Nitrophenyl)thiophene-2-carboxamide 13.53° (A), 8.50° (B) 1.72–1.74 Strong C–H···O (nitro group)
N-(2-Nitrophenyl)furan-2-carboxamide 9.71° 1.65–1.68 Moderate C–H···O/S
  • Insights :
    • Thiophene rings introduce greater conformational flexibility compared to furan systems .
    • Electron-withdrawing substituents (e.g., nitro) amplify dipole-dipole interactions, influencing solubility and crystallinity .
Table 2: Bioactivity of Related Compounds
Compound Reported Activity Mechanism Notes
Target Compound Not yet characterized N/A
Thiophene-2-carboxamide derivatives Antibacterial, antifungal Disruption of microbial membranes
Thiophene fentanyl analogues Opioid receptor agonism High toxicity, unstudied metabolism
Antiviral carboxamides (e.g., SARS-CoV-2 inhibitors) PLpro inhibition (IC50 ~ 0.5–2 µM) Target viral protease domains
  • Key Observations :
    • Carboxamides with dual thiophene/furan systems (e.g., compound 34 in ) exhibit enhanced antiviral activity due to improved binding to protease active sites .
    • The absence of polar groups (e.g., hydroxyl, nitro) in the target compound may limit solubility, affecting bioavailability .

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural arrangement, which includes thiophene and furan moieties linked by a methylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Thiophene Rings : Two thiophene rings contribute to the compound's electronic properties.
  • Furan Ring : The presence of a furan ring enhances its reactivity and biological interactions.
  • Carboxamide Functional Group : This group is crucial for the compound's biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : The compound is believed to inhibit specific kinases involved in cancer cell proliferation and survival, thus presenting potential as an anticancer agent.
  • Anti-inflammatory Pathways : It may modulate inflammatory responses by inhibiting enzymes like COX (cyclooxygenase) and LOX (lipoxygenase), which are key players in inflammatory processes .
  • Cellular Signaling Modulation : By interacting with various molecular targets, the compound can alter cellular signaling pathways, impacting cell growth and apoptosis.

Biological Activity

The biological activities of this compound have been explored in several studies:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) studies suggest that modifications to the thiophene or furan rings can enhance its efficacy against specific cancer types .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited protective effects against tissue damage caused by inflammatory responses. The compound's ability to inhibit COX and LOX enzymes was highlighted as a key mechanism of action .

Case Studies

Several case studies have reported on the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effect of this compound on breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM .
  • Anti-inflammatory Response in Animal Models : In a rat model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and histological evidence of decreased inflammation compared to control groups .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTwo thiophene rings, furan ringAnticancer, Anti-inflammatory
5-bromo-N-(pyridin-2-yl)thiophene-2-carboxamideBromine substitutionAntimicrobial
5-methyl-N-(furan-2-yl)thiophene-2-carboxamideMethyl group and furan ringAnticancer
5-nitro-N-(pyridin-3-yl)thiophene-2-carboxamideNitro group substitutionAnti-inflammatory

Q & A

Q. What are the standard synthetic routes for N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling , such as:

Thiophene Functionalization : Suzuki-Miyaura cross-coupling to introduce thiophene rings using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water (80°C) .

Acylation : Reaction of the intermediate with furan-2-carboxylic acid chloride in dry dichloromethane (DCM) under N₂, with triethylamine (TEA) as a base .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final compound.
Optimization : Adjusting catalyst loading (5–10 mol% Pd), temperature (60–100°C), and solvent polarity (DMF vs. THF) improves yield (reported 45–72%) .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of thiophene, furan, and methylene groups (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 319.42) .
  • X-ray Crystallography : SHELX software () resolves crystal packing and bond angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Using Gaussian09 with B3LYP/6-31G(d), calculate HOMO-LUMO gaps (~4.2 eV), electrostatic potential maps, and Mulliken charges to assess reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2 enzyme) using GROMACS to identify binding hotspots .
    Key Insight : The thiophene rings enhance π-π stacking, while the furan carboxamide contributes to hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in anticancer assays)?

Methodological Answer:

  • Dose-Response Reproducibility : Use standardized cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (DMSO ≤0.1%) .
  • Mechanistic Studies :
    • Enzyme Inhibition Assays : Measure IC₅₀ against purified kinases (e.g., EGFR) via fluorescence polarization .
    • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays .
      Data Table :
Cell LineIC₅₀ (μM)Assay TypeReference
MCF-712.3 ± 1.2MTT
HeLa18.7 ± 2.5SRB

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Modular Modifications :
    • Thiophene Substitution : Replace 3-thiophene with 2-thiophene to alter steric effects .
    • Furan Replacement : Substitute furan with pyrrole to test hydrogen-bonding capacity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical motifs (e.g., carboxamide as a hydrogen-bond acceptor) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Issues : Poor solubility in polar solvents and polymorphism.
  • Solutions :
    • Solvent Screening : Test mixed solvents (e.g., DCM/hexane) for slow evaporation .
    • Seeding : Introduce microcrystals from analogous compounds to induce nucleation .
  • Validation : Compare experimental XRD data (SHELXL refinement) with Cambridge Structural Database entries .

Data Contradiction Analysis

Q. Discrepancies in reported anti-inflammatory activity: How to validate mechanisms?

Methodological Answer:

  • In Vivo vs. In Vitro Models :
    • In Vitro : Measure TNF-α suppression in RAW264.7 macrophages via ELISA .
    • In Vivo : Use carrageenan-induced paw edema in mice (dose: 10–50 mg/kg, oral) .
  • Contradiction Source : Differences in bioavailability or metabolite formation. Address via pharmacokinetic profiling (LC-MS/MS plasma analysis) .

Q. Conflicting computational vs. experimental LogP values: Which method is reliable?

Methodological Answer:

  • Experimental LogP : Shake-flask method (octanol/water partition) yields ~2.8 .
  • Computational LogP : Predictions via ChemAxon (2.5) vs. ACD/Labs (3.1) vary due to parameterization.
    Resolution : Use experimental LogP for QSAR models, as computational tools underestimate solvation effects .

Future Directions

  • Targeted Delivery : Develop nanoparticle formulations (e.g., PLGA) to enhance solubility and bioavailability .
  • Toxicology Profiling : Conduct Ames tests and hepatotoxicity screening in primary hepatocytes .

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